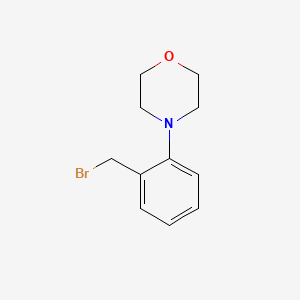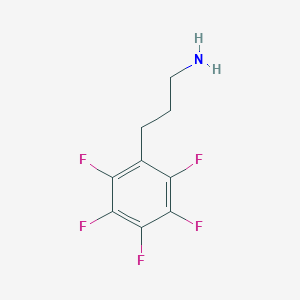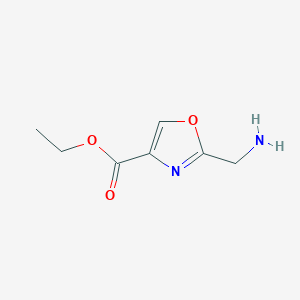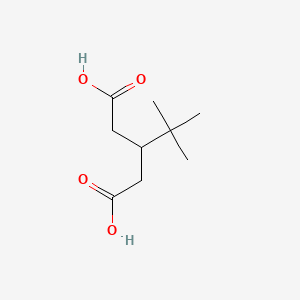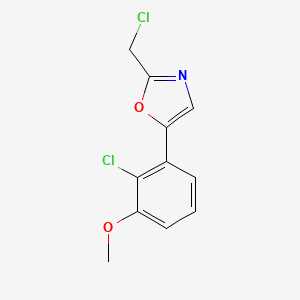![molecular formula C6H14Cl2N2O B13583701 N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)
N-[(azetidin-2-yl)methyl]acetamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(azetidin-2-yl)methyl]acetamide dihydrochloride is a chemical compound with a molecular formula of C6H12N2O.2HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(azetidin-2-yl)methyl]acetamide dihydrochloride typically involves the reaction of azetidine with acetamide under specific conditions. One common method includes the alkylation of azetidine with acetamide in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(azetidin-2-yl)methyl]acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various azetidine derivatives .
Applications De Recherche Scientifique
N-[(azetidin-2-yl)methyl]acetamide dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of N-[(azetidin-2-yl)methyl]acetamide dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: Another azetidine derivative with similar structural features but different reactivity and applications.
N-methylacetamide: A simpler amide compound with different chemical properties and uses.
Uniqueness
N-[(azetidin-2-yl)methyl]acetamide dihydrochloride is unique due to its combination of the azetidine ring and acetamide group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H14Cl2N2O |
|---|---|
Poids moléculaire |
201.09 g/mol |
Nom IUPAC |
N-(azetidin-2-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5(9)8-4-6-2-3-7-6;;/h6-7H,2-4H2,1H3,(H,8,9);2*1H |
Clé InChI |
LFACEAYIEZHEKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CCN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



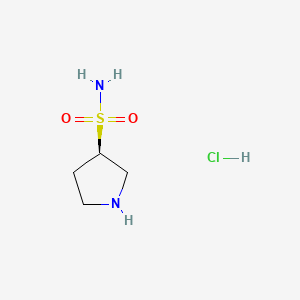
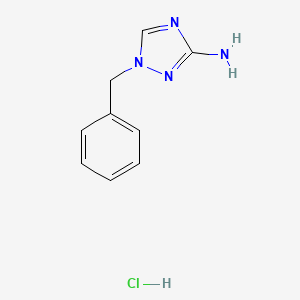

amine](/img/structure/B13583639.png)
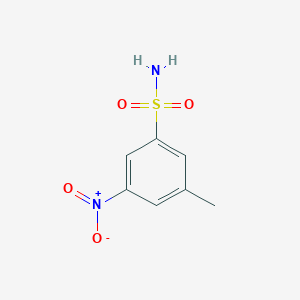
aminehydrochloride](/img/structure/B13583647.png)
